methyl (2E)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-butenoate
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Overview
Description
Methyl (2E)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-butenoate is an organic compound with the molecular formula C13H11NO5 It is a derivative of isoindoline and is characterized by the presence of a dioxo group and a butenoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-butenoate typically involves the condensation of phthalic anhydride with an appropriate amine, followed by esterification. One common method includes the following steps:
Condensation Reaction: Phthalic anhydride reacts with an amine to form the isoindoline derivative.
Esterification: The resulting isoindoline derivative is then esterified with methanol in the presence of an acid catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-butenoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the dioxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the isoindoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl (2E)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-butenoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of methyl (2E)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-butenoate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- Methyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
- Ethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
- Methyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
Uniqueness
Methyl (2E)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-butenoate is unique due to its specific structural features, such as the butenoate ester group and the (2E) configuration. These features confer distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Properties
IUPAC Name |
methyl 4-(1,3-dioxoisoindol-2-yl)but-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-18-11(15)7-4-8-14-12(16)9-5-2-3-6-10(9)13(14)17/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDZOOUNGYCZSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CCN1C(=O)C2=CC=CC=C2C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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